molecular formula C7H9N3O2 B13298878 (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid

(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid

Cat. No.: B13298878
M. Wt: 167.17 g/mol
InChI Key: LYRXIBJNBNFTEB-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid: is a compound that belongs to the class of amino acids It features a pyrimidine ring attached to the third carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as catalysts. This method has been shown to be effective in synthesizing pyrimidine derivatives . Another method involves the use of trimethylamine as a classical reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated processes can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a pyrimidine ring

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3S)-3-amino-3-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12)/t5-/m0/s1

InChI Key

LYRXIBJNBNFTEB-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=CN=C1[C@H](CC(=O)O)N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)O)N

Origin of Product

United States

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